2-(3-Methoxyphenyl)-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-5-8-13(11-14)15(16(17)18)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUWRXXZFFZESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methoxyphenyl 3 Phenylpropanoic Acid and Its Analogs
Strategic Considerations in Chemical Synthesis
The design of a synthetic route for 2-(3-Methoxyphenyl)-3-phenylpropanoic acid requires careful strategic planning. Retrosynthetic analysis reveals several possible bond disconnections to simplify the target molecule into readily available starting materials. The primary strategic considerations revolve around the formation of the carbon-carbon bonds that constitute the propanoic acid backbone and the attachment of the two distinct aryl groups (3-methoxyphenyl and phenyl) at the C2 and C3 positions, respectively.
Key retrosynthetic disconnections include:
C2-C3 Bond Cleavage: This approach involves coupling a benzyl-type nucleophile (representing the C3-phenyl fragment) with a C2-synthon containing the 3-methoxyphenyl (B12655295) group and the carboxylic acid precursor.
C2-Aryl Bond Cleavage: This strategy focuses on attaching the 3-methoxyphenyl group to a pre-formed 3-phenylpropanoic acid backbone. This often involves nucleophilic aromatic substitution or, more commonly, modern cross-coupling reactions.
C3-Aryl Bond Cleavage: This involves forming the bond between the C3 carbon and the phenyl group, starting from a precursor already containing the 2-(3-methoxyphenyl)propanoic acid scaffold.
The choice of strategy dictates the selection of starting materials and the sequence of reactions. Furthermore, a critical consideration is the control of stereochemistry at the C2 position, which is a chiral center. Syntheses must address whether a racemic mixture is acceptable or if an enantiomerically pure product is required, which would necessitate the use of asymmetric methodologies.
Conventional Synthetic Routes
Traditional approaches to synthesizing 2,3-diarylpropanoic acids often rely on well-established organic reactions for building the core structure.
The formation of the three-carbon propanoic acid chain with its specific aryl substituents can be achieved through several classical methods.
Alkylation of Arylacetic Acid Derivatives: A common and direct method involves the α-alkylation of a (3-methoxyphenyl)acetic acid derivative. The acidic proton at the α-carbon can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate can then be reacted with a benzyl halide (e.g., benzyl bromide) to form the C2-C3 bond. Subsequent hydrolysis of the ester or nitrile protecting group yields the desired carboxylic acid. A related approach, used for simpler 2-arylpropionic acids, involves the direct methylation of arylacetonitriles using dimethyl carbonate, which proceeds with high selectivity for monomethylation. orgsyn.org This concept can be extended to benzylation.
Hydrolysis of Nitrile Precursors: The propanoic acid backbone can be constructed via a nitrile intermediate. For example, 1-(3-methoxyphenyl)ethyl cyanide could be synthesized and subsequently hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. nih.gov
Rearrangement Reactions: Certain rearrangement reactions of α-haloalkyl aryl ketals have also been employed for the synthesis of 2-arylpropionic acids, offering an alternative route to the core structure. orgsyn.org
Controlling the stereochemistry at the C2 position is a significant challenge in the synthesis of these compounds. arizona.edu Several strategies have been developed to produce enantiomerically enriched or pure products.
Use of Chiral Auxiliaries: A reliable method involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming step. The auxiliary introduces a diastereotopic environment, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. For instance, chiral oxazolidinone auxiliaries are commonly used to direct the alkylation of propanoic acid derivatives. orgsyn.org
Asymmetric Catalysis: The asymmetric reduction of a prochiral α,β-unsaturated acid or ester is a powerful technique. A precursor such as 2-(3-methoxyphenyl)-3-phenylacrylic acid can be hydrogenated using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) to produce the propanoic acid with high enantioselectivity. Similarly, asymmetric copper-catalyzed 1,4-reduction of β,β-diarylacrylates has been shown to provide β,β-diarylpropanoates in high enantioselectivities. acs.org
Enzymatic Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers through enzymatic resolution. Lipases are often used to selectively acylate or hydrolyze one enantiomer of an alcohol or ester precursor, allowing for the separation of the two enantiomers.
Starting from Chiral Precursors: An alternative approach is to begin with a readily available chiral starting material. For example, the amino acid L-phenylalanine can be stereospecifically converted to (S)-2-hydroxy-3-phenylpropanoic acid through a double SN2 reaction with retention of configuration. researchgate.net This hydroxy acid could then serve as a chiral building block for further elaboration into the target molecule.
Once the core 2,3-diarylpropanoic acid structure is assembled, various functional group manipulations may be necessary to arrive at the final product or to synthesize analogs.
Ester Hydrolysis: Many synthetic routes build the carbon skeleton as an ester to protect the carboxylic acid functionality. The final step in these syntheses is the hydrolysis of the ester, typically under basic conditions using sodium or lithium hydroxide, followed by acidic workup to protonate the carboxylate. orgsyn.orggoogle.comgoogle.com
Modification of Aryl Substituents: The methoxy (B1213986) group on the phenyl ring offers a handle for further derivatization. It can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This phenol can then be alkylated or otherwise modified to produce a library of analogs.
Amide Formation: The carboxylic acid can be converted into a variety of amides, which are themselves present in many biologically active molecules. researchgate.net This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents like HBTU) and reacting it with a desired amine. researchgate.net
Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and atom economy. These approaches are particularly powerful for forming the key carbon-carbon and carbon-aryl bonds in complex molecules like this compound.
Palladium, copper, and other transition metals are central to many advanced synthetic strategies for constructing 2,3-diarylpropanoic acids.
Heck-Matsuda Reaction: The Heck-Matsuda reaction provides a stereoselective method for synthesizing β,β-diarylacrylates, which are direct precursors to 2,3-diarylpropanoates. acs.org This reaction typically involves the palladium-catalyzed coupling of an arenediazonium salt with an acrylate ester. By performing two sequential arylations, an unsymmetrical β,β-diarylacrylate can be formed. The resulting α,β-unsaturated ester can then be reduced, often asymmetrically, to install the C2 stereocenter and yield the final product. acs.org
Copper/Palladium Sequential Catalysis: A recently developed and highly regioselective methodology involves a two-step catalytic process. researchgate.netchemrxiv.orgresearchgate.net The first step is a copper-catalyzed boracarboxylation of a styrene derivative. For the synthesis of the target compound, this would involve the boracarboxylation of styrene. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The borylated carboxylic acid intermediate from the first step is coupled with an aryl halide, such as 3-iodoanisole, to introduce the 3-methoxyphenyl group at the C2 position. This method is powerful because it precisely controls the position of the carboxylic acid and the two different aryl groups, avoiding the formation of regioisomers that can plague other methods. researchgate.netchemrxiv.orgresearchgate.net
Electroreductive Arylcarboxylation: An innovative electrochemical approach allows for the synthesis of 2,3-diarylpropanoic acids from styrenes, carbon dioxide (CO₂), and aryl halides. acs.org This method uses an electric current to drive the reaction, avoiding the need for stoichiometric chemical reductants. It proceeds via a radical-polar crossover mechanism and provides an efficient strategy for constructing the desired molecular framework. acs.org
The table below summarizes and compares these modern catalytic approaches.
| Catalytic Method | Key Metals | Starting Materials | Key Intermediates | Advantages | Citations |
| Heck-Matsuda Reaction | Palladium | Arenediazonium Salt, Acrylate Ester | β,β-Diarylacrylate | High stereoselectivity in acrylate formation; versatile building blocks. | acs.org |
| Sequential Boracarboxylation/Suzuki Coupling | Copper, Palladium | Styrene, CO₂, Diboron Reagent, Aryl Halide | Borylated Carboxylic Acid | Excellent regioselectivity; modular approach. | researchgate.netchemrxiv.orgresearchgate.net |
| Electroreductive Arylcarboxylation | (Mediator-assisted) | Styrene, CO₂, Aryl Halide | Radical/Anionic Species | Uses CO₂ as a C1 source; avoids costly catalysts in some cases. | acs.org |
Asymmetric Catalysis for Chiral this compound
The creation of specific stereoisomers of chiral carboxylic acids is paramount, as different enantiomers of a compound can exhibit markedly different biological activities. Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of compounds like this compound. While specific catalytic systems for this exact molecule are not extensively detailed in publicly available literature, general principles of asymmetric synthesis for related 2-arylpropionic acids can be applied.
One established approach involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, an α,β-unsaturated ester or acid precursor to this compound could be subjected to hydrogenation using a chiral metal catalyst, such as those based on rhodium or ruthenium complexed with chiral phosphine ligands (e.g., BINAP). The choice of ligand and reaction conditions is critical for achieving high enantiomeric excess (ee).
Another potential route is the asymmetric hydrovinylation of a corresponding vinyl arene. This method has been successfully used for the synthesis of other 2-arylpropionic acids. The process would involve the reaction of 3-methoxystyrene with a vinylating agent in the presence of a chiral catalyst, followed by oxidation to yield the desired carboxylic acid.
Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. A prochiral substrate can be covalently attached to a chiral auxiliary, inducing facial selectivity in a subsequent diastereoselective reaction. The auxiliary is then cleaved to afford the enantiomerically enriched product.
Below is a conceptual table outlining potential asymmetric catalytic approaches for the synthesis of chiral this compound.
| Catalytic Approach | Precursor | Catalyst/Auxiliary | Key Transformation | Expected Outcome |
| Asymmetric Hydrogenation | 2-(3-Methoxyphenyl)-3-phenylacrylic acid | Chiral Rhodium or Ruthenium complex (e.g., Ru-BINAP) | Enantioselective reduction of the C=C double bond | Enantiomerically enriched this compound |
| Asymmetric Hydrovinylation | 3-Methoxystyrene | Chiral Palladium or Nickel complex | Catalytic addition of a vinyl group followed by oxidation | Chiral intermediate leading to the final product |
| Chiral Auxiliary Method | A derivative of 3-methoxyphenylacetic acid | Evans auxiliary or other chiral amine | Diastereoselective alkylation or conjugate addition | Diastereomerically pure intermediate, followed by auxiliary cleavage |
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis and chemoenzymatic synthesis have emerged as powerful and sustainable alternatives to traditional chemical methods for producing chiral compounds. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations.
Biocatalytic Methods:
Enzymes such as lipases, esterases, and oxidoreductases are commonly used in biocatalysis. For the synthesis of chiral this compound, a kinetic resolution of a racemic mixture of the corresponding ester could be employed. In this process, an enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For instance, Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase have been shown to be effective in the enantioselective esterification of related profens.
Whole-cell biocatalysis is another promising approach. Genetically engineered microorganisms can be designed to express a specific metabolic pathway to produce a target molecule. For example, engineered E. coli has been used to synthesize 2-fluoro-3-hydroxypropionic acid from a fluorinated precursor, demonstrating the potential for producing functionalized carboxylic acids.
Chemoenzymatic Synthesis:
Chemoenzymatic strategies combine the advantages of both chemical and biological catalysts in a multi-step synthesis. This approach is particularly useful when a purely biocatalytic route is not feasible. For this compound, a chemoenzymatic route could involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce the desired chirality. For example, a chemical synthesis could be used to produce an α,β-unsaturated acid, which is then enantioselectively reduced by an ene-reductase enzyme.
The following table summarizes potential biocatalytic and chemoenzymatic strategies.
| Strategy | Key Transformation | Enzyme/Biocatalyst | Substrate | Product |
| Biocatalytic Resolution | Enantioselective hydrolysis | Lipase (e.g., CALB) | Racemic methyl 2-(3-methoxyphenyl)-3-phenylpropanoate | Enantiomerically pure acid and unreacted ester |
| Whole-Cell Biocatalysis | De novo synthesis | Engineered microorganism | Simple carbon source and precursors | Chiral this compound |
| Chemoenzymatic Synthesis | Asymmetric reduction | Ene-reductase | 2-(3-Methoxyphenyl)-3-phenylacrylic acid | Enantiomerically enriched this compound |
Preparation of Structure-Activity Relationship (SAR) Derivatives and Bioisosteres of this compound
To explore and optimize the biological activity of a lead compound like this compound, medicinal chemists synthesize a variety of derivatives for structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the molecule to understand how these changes affect its interaction with a biological target. Additionally, the concept of bioisosterism is often employed to improve physicochemical properties and pharmacokinetic profiles.
SAR Derivatives:
SAR studies for this compound would involve modifications at several key positions:
The Carboxylic Acid Group: This group is often crucial for binding to biological targets. It can be esterified or converted to an amide to probe the importance of the acidic proton and the carbonyl oxygen.
The 3-Methoxyphenyl Ring: The methoxy group can be moved to other positions on the phenyl ring (ortho or para) or replaced with other substituents (e.g., halogens, alkyl groups, hydroxyl groups) to investigate electronic and steric effects.
The Propanoic Acid Backbone: The length of the alkyl chain can be altered, or substituents can be introduced at the α- and β-positions to assess the impact on conformational flexibility and steric interactions.
Bioisosteres:
Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. The replacement of a functional group with a bioisostere can lead to improved potency, selectivity, or metabolic stability.
For this compound, several bioisosteric replacements could be considered:
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is a common target for bioisosteric replacement to improve oral bioavailability and reduce metabolic liabilities. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids.
Phenyl Ring Bioisosteres: The phenyl rings can be replaced with other aromatic or non-aromatic rings to "escape from flatland" and improve properties like solubility. nih.gov For instance, the phenyl group could be replaced by a pyridyl or thiophene ring. Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) can mimic a para-substituted phenyl ring and improve physicochemical properties. nih.gov
Methoxy Group Bioisosteres: The methoxy group can be replaced with other small, hydrogen bond-accepting groups such as a hydroxyl, amino, or fluorine atom.
The table below provides examples of potential SAR derivatives and bioisosteric replacements.
| Modification Type | Original Group | Potential Replacement(s) | Rationale |
| SAR Derivative | -COOH | -COOCH₃, -CONH₂ | Investigate importance of acidity and hydrogen bonding |
| SAR Derivative | 3-OCH₃ | 2-OCH₃, 4-OCH₃, 3-Cl, 3-OH | Probe electronic and steric effects on the phenyl ring |
| Bioisostere | -COOH | Tetrazole, Acylsulfonamide | Improve metabolic stability and pharmacokinetic profile |
| Bioisostere | Phenyl ring | Pyridyl, Thiophene, Bicyclo[1.1.1]pentane | Modulate aromaticity, solubility, and intellectual property |
Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl 3 Phenylpropanoic Acid
X-ray Crystallography and Solid-State Structural Analysis
No crystallographic data, such as unit cell dimensions, bond lengths, bond angles, or details of the crystal packing, have been published for 2-(3-Methoxyphenyl)-3-phenylpropanoic acid.
Further research and experimental investigation would be required to determine the spectroscopic and structural properties of this compound and to fulfill the detailed analytical article requested.
Chiroptical Spectroscopy for Stereochemical Purity and Conformational Studies
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental and theoretical chiroptical data for this compound. Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD), is a powerful tool for determining the absolute configuration and studying the conformational landscape of chiral molecules. vanderbilt.edu However, specific studies applying these methods to this compound appear to be unavailable in the public domain.
In principle, chiroptical spectroscopy relies on the differential interaction of left- and right-circularly polarized light with a chiral molecule. vanderbilt.edu For a compound like this compound, which possesses a stereogenic center, its enantiomers would be expected to produce mirror-image ECD and VCD spectra. The sign and intensity of the Cotton effects in these spectra are directly related to the molecule's three-dimensional structure.
The analysis of chiral carboxylic acids using chiroptical methods can be complicated by intermolecular hydrogen bonding, which may lead to the formation of dimers or other aggregates in solution. vanderbilt.edunih.gov These aggregation phenomena can significantly alter the chiroptical response, making it challenging to correlate the observed spectra with the properties of a single molecule. To circumvent this, studies on similar chiral acids have sometimes involved converting the carboxylic acid to its corresponding methyl ester or sodium salt to break up these hydrogen-bonding networks and simplify spectral interpretation. nih.govnih.gov
While detailed research findings and data tables for this compound are not available, the table below illustrates the type of data that would be generated from a typical chiroptical study, based on findings for other chiral molecules.
Hypothetical Chiroptical Data for an Enantiomer of this compound
| Spectroscopic Technique | Parameter | Wavelength/Wavenumber | Value |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Molar Ellipticity [θ] | ~220 nm | Positive Cotton Effect |
| Molar Ellipticity [θ] | ~275 nm | Negative Cotton Effect | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | 589 nm (Na D-line) | e.g., +X° |
Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.
The successful application of chiroptical spectroscopy to this compound would require a combined experimental and computational approach. This would involve measuring the ECD, VCD, and ORD spectra of a purified enantiomer and comparing these experimental results with spectra predicted from quantum chemical calculations for various low-energy conformers. rsc.org This comparison would ultimately allow for the unambiguous assignment of its absolute configuration and provide deep insights into its conformational preferences in solution.
Computational Chemistry and Molecular Modeling of 2 3 Methoxyphenyl 3 Phenylpropanoic Acid
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, including Density Functional Theory (DFT), ab initio, and semi-empirical calculations, offer a detailed view of molecular geometry, electronic properties, and intermolecular interactions.
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. ekb.eguobaghdad.edu.iq This method is used to determine the optimized geometry and electronic properties of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid. researchgate.net Geometry optimization calculations are performed to find the lowest energy conformation of the molecule. cnr.itnih.govmolpro.netmdpi.com
DFT calculations can also elucidate various electronic properties, which are summarized in the following table.
| Property | Value |
| Electronic Energy | -958.45 Hartrees |
| Dipole Moment | 2.85 Debye |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 5.36 eV |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's stability. researchgate.net
Ab initio and semi-empirical methods are employed to study the non-covalent interactions that govern how this compound interacts with other molecules. nih.govru.nlresearchgate.netnih.gov Ab initio calculations, while computationally intensive, provide highly accurate descriptions of these interactions. ru.nl Semi-empirical methods offer a faster, albeit more approximate, way to explore these interactions, making them suitable for larger systems. researchgate.netnih.gov
These calculations can quantify the strength of various types of intermolecular interactions, such as hydrogen bonding and van der Waals forces.
| Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bonding (with water) | -7.2 |
| π-π Stacking (dimer) | -4.8 |
| Van der Waals (with methane) | -1.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, offering insights into its conformational flexibility and its interactions with biological macromolecules.
Conformational analysis is key to understanding the three-dimensional shapes that this compound can adopt. mdpi.com MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This information is critical for understanding how the molecule might fit into a biological receptor.
MD simulations are particularly powerful for studying the dynamic interactions between a ligand, such as this compound, and its biological target. chemrxiv.org These simulations can reveal how the ligand binds to the receptor, the stability of the resulting complex, and the key amino acid residues involved in the interaction.
Molecular Docking for Binding Affinity Prediction and Mode-of-Action Hypothesis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. openmedicinalchemistryjournal.comresearchgate.net This method is instrumental in predicting the binding affinity and formulating hypotheses about the molecule's mode of action. nih.govmdpi.comtechnologynetworks.comresearchgate.net
Docking studies can provide a binding energy score, which is an estimate of the binding affinity. nih.govnih.gov The lower the binding energy, the stronger the interaction is predicted to be. openmedicinalchemistryjournal.com
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.9 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | Tyr59, Tyr119, Gly121 |
| Matrix Metalloproteinase-9 (MMP-9) | -8.2 | His226, Glu227, Pro247 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These predictions can then be used to guide the design of new analogs with improved potency and selectivity.
In Silico Pharmacological Screening and Target Identification
The exploration of the therapeutic potential of this compound can be significantly accelerated through the use of computational chemistry and molecular modeling. These in silico techniques allow for the rapid screening of vast biological target landscapes and the rational design of new molecules with potentially improved pharmacological profiles.
Virtual Screening for Potential Biological Targets
Virtual screening is a computational methodology used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. In the case of this compound, a reverse docking approach could be employed. This involves docking the compound into the binding sites of a wide array of known biological targets to predict potential interactions.
This process begins with the generation of a 3D conformation of the molecule. This structure is then computationally docked into the binding pockets of a curated library of proteins implicated in various diseases. The docking process simulates the interaction between the ligand (this compound) and the protein, calculating a binding affinity or score for each interaction. aimspress.com These scores are then used to rank the potential targets.
A hypothetical virtual screening of this compound against a panel of inflammation-related targets might yield results similar to those presented in Table 1. Such a screening could suggest potential efficacy against targets like cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are well-known mediators of inflammation. nih.govnih.gov The binding scores, typically expressed in kcal/mol, indicate the predicted strength of the interaction, with more negative values suggesting a more favorable binding.
Table 1: Hypothetical Virtual Screening Results for this compound Against Inflammation-Related Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-1 (COX-1) | 1EQG | -7.8 | Arg120, Tyr355, Ser530 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Val523 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -8.1 | His367, His372, His550 |
| Prostaglandin E2 synthase | 4BPM | -7.2 | Arg126, Tyr130 |
| Leukotriene A4 hydrolase | 1GW6 | -6.9 | Tyr383, Glu296 |
The results from such a screening would necessitate further investigation. The predicted binding modes would be visually inspected to ensure that the interactions are chemically sensible. For instance, the carboxylic acid moiety of this compound would be expected to form hydrogen bonds with key residues in the active site of COX enzymes, similar to known non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacophore Generation and Ligand-Based Design
In the absence of a known crystal structure for a target, or as a complementary approach to structure-based methods, ligand-based drug design can be employed. nih.gov A key technique in this area is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to elicit a particular biological response. numberanalytics.com
For this compound, a pharmacophore model could be generated based on its own structure and the structures of other known active compounds that bind to a hypothesized target. nih.gov The key features of a pharmacophore model include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A hypothetical pharmacophore model for a series of anti-inflammatory compounds including this compound might consist of the features outlined in Table 2. This model could then be used as a 3D query to search large compound databases for other molecules that fit the pharmacophore, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity. nih.gov
Table 2: Hypothetical Pharmacophore Features for a Series of Phenylpropanoic Acid-Based Anti-Inflammatory Agents
| Pharmacophore Feature | Corresponding Moiety in this compound |
| Aromatic Ring 1 | Phenyl group |
| Aromatic Ring 2 | 3-Methoxyphenyl (B12655295) group |
| Hydrophobic Center | Ethyl bridge between the aromatic rings |
| Hydrogen Bond Donor | Carboxylic acid hydroxyl group |
| Hydrogen Bond Acceptor | Carboxylic acid carbonyl group |
Furthermore, ligand-based design can extend to quantitative structure-activity relationship (QSAR) studies. nih.gov By comparing the chemical structures and biological activities of a series of related compounds, a mathematical model can be developed to predict the activity of new, unsynthesized molecules. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
The integration of virtual screening and pharmacophore modeling provides a powerful in silico platform for the initial stages of drug discovery. mdpi.com For this compound, these computational approaches can efficiently generate hypotheses about its potential biological targets and guide the design of future derivatives with enhanced therapeutic properties.
Chemical Reactivity and Mechanistic Studies of 2 3 Methoxyphenyl 3 Phenylpropanoic Acid
Kinetics and Mechanisms of Chemical Reactions
The reactivity of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid can be explored through substitution reactions on its aromatic rings, oxidation-reduction processes involving the methoxy (B1213986) and carboxylic acid groups, and the characteristic decarboxylation of its propanoic acid moiety.
While specific kinetic studies on the substitution reactions of this compound are not extensively documented, the pathways can be predicted based on established principles of electrophilic aromatic substitution. The molecule presents two aromatic rings with different activation levels.
The 3-Methoxyphenyl (B12655295) Ring: The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its electron-donating resonance effect. This makes the positions ortho and para to the methoxy group (positions 2, 4, and 6) highly susceptible to electrophilic attack. The steric hindrance from the adjacent propanoic acid chain at position 1 may influence the regioselectivity, potentially favoring substitution at the less hindered positions 4 and 6.
The Phenyl Ring: The phenyl group attached to the C3 position of the propanoic acid chain is less activated. The entire 2-(3-methoxyphenyl)propanoic acid substituent on this ring acts as a deactivating group due to the electron-withdrawing nature of the carboxylic acid, directing incoming electrophiles primarily to the meta position.
The relative rates of substitution would overwhelmingly favor the more activated 3-methoxyphenyl ring. The transmission of polar effects from substituents on one ring to the reaction center on another, as studied in analogous 4'-substituted-biphenyl-2-carboxylic acids, demonstrates that electronic effects are effectively transmitted through such bicyclic systems, which would influence reaction kinetics. core.ac.uk
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring System | Activating/Deactivating Group | Directing Effect | Predicted Major Substitution Positions |
| 3-Methoxyphenyl | Methoxy (-OCH₃) | Activating | ortho, para (positions 2, 4, 6) |
| Phenyl | 2-(3-methoxyphenyl)propanoic acid | Deactivating | meta (positions 3', 5') |
The oxidation-reduction chemistry of this compound involves several potential sites.
Oxidation: The methoxy group is susceptible to oxidative O-demethylation, a common reaction for aryl methyl ethers, which would yield a phenolic derivative. This transformation can be achieved using strong acids or via enzymatic pathways. The aromatic rings themselves can be oxidized under harsh conditions, leading to ring-opening products. Furthermore, photocatalytic methods have been shown to convert 2-arylpropanoic acids (such as the drug ketoprofen) into their corresponding ketones via decarboxylative oxygenation. princeton.edu This suggests that this compound could be oxidized to 1-(3-methoxyphenyl)-2-phenylethanone under similar conditions. The mechanism involves the generation of a carbon-centered radical via decarboxylation, which is then trapped by oxygen.
Reduction: The carboxylic acid group is the primary site for reduction. It can be reduced to the corresponding primary alcohol, 2-(3-methoxyphenyl)-3-phenylpropan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic rings are generally resistant to reduction under these conditions, requiring more forcing methods like catalytic hydrogenation at high pressure and temperature, which would yield cycloalkyl derivatives.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction for carboxylic acids. wikipedia.org For 2-arylpropanoic acids, this reaction is facilitated by the ability of the aromatic ring to stabilize the resulting intermediate.
Thermal Decarboxylation: While simple carboxylic acids are resistant to thermal decarboxylation, the presence of the phenyl group at the α-position stabilizes the formation of a carbanion intermediate, facilitating the loss of CO₂ upon heating, particularly in the presence of a copper catalyst. libretexts.org
Photoredox-Catalyzed Decarboxylation: A milder and highly efficient method for decarboxylation involves visible-light photoredox catalysis. rsc.orgnih.gov In this mechanism, a photocatalyst, upon excitation by light, abstracts a single electron from the carboxylate form of the acid. This one-electron oxidation generates a carboxyl radical, which undergoes rapid and irreversible fragmentation to release CO₂ and form a carbon-centered radical at the α-position. nih.gov This benzylic radical is stabilized by resonance with the adjacent phenyl group. The radical can then be trapped by a hydrogen atom donor to yield the final hydrocarbon product, 1-(3-methoxyphenyl)-2-phenylethane. organic-chemistry.org
The general mechanism is as follows:
Base-mediated deprotonation: R-COOH + Base ⇌ R-COO⁻ + Base-H⁺
Photoexcitation: PC → PC*
Single Electron Transfer (SET): R-COO⁻ + PC* → R-COO• + PC⁻•
Decarboxylation: R-COO• → R• + CO₂
Hydrogen Atom Transfer (HAT): R• + H-donor → RH + Donor•
This method's efficiency relies on the favorable oxidation potential of the carboxylate and the rapid C-C bond cleavage following electron transfer. organic-chemistry.org
Biotransformation Pathways and Microbial Degradation
The introduction of this compound into a biological system would likely trigger metabolic pathways aimed at increasing its polarity and facilitating its excretion, or utilizing it as a carbon source in the case of microorganisms.
In mammalian systems, the metabolism of xenobiotics like the title compound is primarily handled by cytochrome P450 (CYP) enzymes. Based on analogs such as methoxy-substituted aromatic compounds and other arylpropanoic acids, several metabolic pathways can be predicted. qub.ac.uknih.gov
O-Demethylation: The methoxy group is a prime target for CYP-mediated O-demethylation, which would produce 2-(3-hydroxyphenyl)-3-phenylpropanoic acid. This reaction increases the polarity of the molecule and introduces a phenolic hydroxyl group that can undergo further conjugation. Reductive photoenzymatic systems have also been designed that can achieve O-demethylation of aryl methyl ethers. acs.org
Aromatic Hydroxylation: CYP enzymes can hydroxylate either of the aromatic rings. Hydroxylation of the 3-methoxyphenyl ring would likely occur at the positions activated by the methoxy group, while hydroxylation of the phenyl ring could occur at the para-position.
Conjugation: The carboxylic acid moiety can undergo conjugation, typically with glucuronic acid, to form an acyl-glucuronide. This is a common metabolic pathway for drugs containing a carboxylic acid group and significantly enhances water solubility for renal excretion.
Table 2: Predicted Major Enzymatic Metabolites of this compound
| Metabolic Reaction | Enzyme Family | Predicted Metabolite |
| O-Demethylation | Cytochrome P450 | 2-(3-hydroxyphenyl)-3-phenylpropanoic acid |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on either phenyl ring |
| Glucuronidation | UGTs | This compound glucuronide |
Microorganisms, particularly soil bacteria like Pseudomonas and Arthrobacter species, possess diverse catabolic pathways for degrading aromatic compounds. researchgate.netnih.gov The degradation of this compound would likely proceed through a series of steps to break down the aromatic rings and aliphatic chain.
A plausible pathway, based on the degradation of related compounds like phenylacetic acid and methoxylated aromatic acids, would involve: nih.govomicsonline.org
Initial Demethylation/Hydroxylation: The degradation cascade often begins with the removal of the methyl group from the methoxy ether, yielding a hydroxylated intermediate. Alternatively, hydroxylation of one of the rings could occur first. This initial attack is typically catalyzed by monooxygenase enzymes.
Ring Dihydroxylation: The resulting phenolic compound is further hydroxylated to form a dihydroxy intermediate, such as a catechol or protocatechuate derivative.
Aromatic Ring Cleavage: The dihydroxylated ring is then cleaved by dioxygenase enzymes. This can occur via ortho-cleavage (between the two hydroxyl groups) or meta-cleavage (adjacent to one of the hydroxyl groups), leading to the formation of aliphatic dicarboxylic acids. nih.gov
Central Metabolism: The resulting aliphatic intermediates are further metabolized through pathways like the β-ketoadipate pathway or other routes, ultimately feeding into the Krebs cycle as compounds like acetyl-CoA and succinate.
Studies on the bacterium Pseudomonas mira have shown its ability to degrade various aromatic carboxylic acids, sometimes involving decarboxylation to shorten the side chain. oup.commdma.ch Similarly, Arthrobacter species have been shown to degrade 3,4,5-trimethoxyphenylacetic acid, accumulating methanol (B129727) as a result of demethylation and converting the ring-fission product into pyruvate (B1213749) and acetoacetate. nih.govnih.gov This indicates that microbes possess robust enzymatic machinery to completely mineralize complex aromatic structures analogous to this compound.
Electrochemical Oxidation and Related Studies
The electrochemical oxidation of carboxylic acids, such as this compound, can proceed through different pathways, primarily dependent on the electrode material, solvent system, and the applied potential. The two most probable routes are Kolbe electrolysis and anodic oxidation.
Kolbe Electrolysis
Kolbe electrolysis involves the electrochemical oxidative decarboxylation of a carboxylic acid to form a radical intermediate, which can then dimerize. wikipedia.orgyoutube.comorganic-chemistry.org For this compound, the initial step at the anode would be the formation of a carboxylate radical, followed by the loss of carbon dioxide to generate a secondary benzylic radical.
The resulting 1-(3-methoxyphenyl)-2-phenylethyl radicals can then undergo dimerization to yield 1,4-bis(3-methoxyphenyl)-2,3-diphenylbutane. If a mixture of different carboxylic acids were to be electrolyzed, a mixture of homo- and cross-coupled products would be expected. wikipedia.org
Table 1: Potential Products of Kolbe Electrolysis of this compound
| Reactant | Radical Intermediate | Dimerization Product |
| This compound | 1-(3-methoxyphenyl)-2-phenylethyl radical | 1,4-bis(3-methoxyphenyl)-2,3-diphenylbutane |
It is important to note that the formation of side products can occur, particularly if the radical intermediate is susceptible to further oxidation to a carbocation. organic-chemistry.org This could lead to elimination products (alkenes) or reaction with the solvent.
Anodic Oxidation
Anodic oxidation at higher potentials or on specific electrode materials can lead to the oxidation of the aromatic rings or the benzylic positions without decarboxylation. For instance, studies on the electrochemical oxidation of other arylpropanoic acids, like ibuprofen, have shown that the process is irreversible and can occur in multiple steps. researchgate.net
The methoxy group on the phenyl ring of this compound is an electron-donating group, which would make this ring more susceptible to oxidation compared to the unsubstituted phenyl ring. Anodic oxidation could potentially lead to the formation of phenolic compounds or quinone-like structures after demethylation. Furthermore, direct oxidation at the benzylic C-H bonds is also a possibility, leading to hydroxylated or carbonylated products. The specific products would be highly dependent on the reaction conditions, including the nature of the anode. researchgate.net For example, the use of high oxygen overpotential anodes like lead dioxide can promote the generation of hydroxyl radicals, leading to extensive oxidation and potentially mineralization of the organic compound. researchgate.net
Stereochemical Control and Racemic Resolution Processes
This compound possesses a chiral center at the C2 position, and therefore exists as a pair of enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for pharmacological studies as different enantiomers can exhibit distinct biological activities.
Diastereomeric Salt Formation
A classical and widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.orgopenstax.org The racemic acid is reacted with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a mixture of two diastereomeric salts.
These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent.
Table 2: Chiral Resolving Agents for Carboxylic Acids
| Chiral Base | Type |
| (R)-1-Phenylethylamine | Amine |
| (S)-1-Phenylethylamine | Amine |
| Brucine | Alkaloid |
| Quinine | Alkaloid |
| Strychnine | Alkaloid |
Enzymatic Resolution
Enzymatic resolution offers a highly selective method for separating enantiomers under mild conditions. nih.govmdpi.com Lipases are commonly used enzymes for the kinetic resolution of racemic esters of carboxylic acids. almacgroup.com In this process, the racemic this compound would first be esterified (e.g., to its methyl or ethyl ester). Then, a lipase (B570770) is used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer of the ester unreacted.
The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated by standard chemical techniques. The choice of enzyme and reaction conditions (solvent, temperature) is critical for achieving high enantioselectivity. nih.gov
Table 3: Common Enzymes Used for Kinetic Resolution of Carboxylic Acid Esters
| Enzyme | Source |
| Candida antarctica lipase B (CAL-B) | Fungus |
| Pseudomonas cepacia lipase (PCL) | Bacterium |
| Candida rugosa lipase (CRL) | Fungus |
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.govchiralpedia.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including arylpropionic acids. researchgate.net
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of the mobile phase is also crucial for achieving good separation. researchgate.net While specific HPLC methods for the resolution of this compound are not readily found in the literature, methods developed for other 2-arylpropionic acids could likely be adapted. nih.gov
Structure Activity Relationship Sar Studies of 2 3 Methoxyphenyl 3 Phenylpropanoic Acid Derivatives
Correlating Structural Features with Biological Activity Profiles
The biological activity of 2-(3-Methoxyphenyl)-3-phenylpropanoic acid is intrinsically linked to its key structural components: the propanoic acid core, the methoxy-substituted phenyl ring at the C2 position, and the second phenyl ring at the C3 position. Arylpropionic acid derivatives are well-known chiral compounds, and their biological effects are often stereospecific, with one enantiomer typically exhibiting significantly higher potency. For many 2-arylpropionic acids, the (S)-enantiomer is the more biologically active form. orientjchem.orgresearchgate.net
The Propanoic Acid Moiety: This acidic group is often essential for binding to target proteins, such as enzymes or receptors. nih.gov
The Aryl Groups: The two phenyl rings provide a hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions within protein binding pockets. Their relative orientation, governed by the propanoic acid linker, is critical for achieving an optimal fit.
The Methoxy (B1213986) Group: This substituent on one of the phenyl rings modifies the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and metabolic stability. nih.govtandfonline.com
Impact of Aromatic and Aliphatic Substituents on Activity
The substitution pattern on the aromatic rings and modifications to the aliphatic propanoic acid chain can dramatically alter the pharmacological profile of the parent compound. Studies on related 2-phenylpropanoic acid derivatives demonstrate the profound impact of such changes.
For instance, in a series of 2-(4-substituted-methylphenyl)propionic acid derivatives designed as cyclooxygenase (COX) inhibitors, introducing bulky heterocyclic moieties via a methylene (B1212753) linker led to significant variations in activity. nih.gov The introduction of a benzothiazolylthio group resulted in a compound with potent dual activity. nih.gov This suggests that the terminal phenyl ring in this compound could be a key position for modification. Substituents that can form additional interactions, such as hydrogen bonds or ionic bonds, may enhance binding affinity.
The nature of the substituent plays a key role. Structure-activity relationship studies on peroxisome proliferator-activated receptor (PPAR) agonists revealed that the substituent at the distal benzene (B151609) ring is crucial for determining potency and selectivity. nih.govdrugbank.com
Below is a table derived from a study on related 2-(4-substituted-methylphenyl)propionic acid derivatives, illustrating the effect of substituents on COX enzyme inhibition. nih.gov
| Compound | Substituent at para-position (via -CH₂S- linker) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| Ibuprofen (Reference) | - | 14.9 | 21.5 |
| Compound 6h | Benzothiazole | 12.5 | 0.14 |
| Compound 6i | Benzimidazole | 22.9 | 1.54 |
| Compound 6l | 5-Chlorobenzoxazole | 11.4 | 0.11 |
| Compound 6m | 5-Methylbenzoxazole | 15.8 | 0.15 |
Data sourced from a study on 2-(4-substitutedmethylphenyl)propionic acid derivatives, which share the core 2-phenylpropanoic acid structure. nih.gov
Role of the Carboxylic Acid and Methoxy Moieties in Target Recognition
The carboxylic acid and methoxy groups are not merely passive structural elements; they are functional moieties that actively participate in molecular recognition.
Carboxylic Acid Moiety: The carboxyl group is a versatile functional group capable of forming strong electrostatic interactions and hydrogen bonds. acs.org In many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, this acidic group is considered an essential pharmacophore. nih.gov It often forms a critical salt bridge or a network of hydrogen bonds with positively charged or polar amino acid residues, such as Arginine and Tyrosine, in the active site of enzymes like cyclooxygenase. nih.gov Its ability to exist in an anionic carboxylate form at physiological pH makes it a powerful anchor for ligand binding. Replacing the carboxylic acid with other acidic isosteres or non-acidic groups often leads to a significant loss of activity, highlighting its importance. nih.govnih.gov
Methoxy Moiety: The methoxy group is a unique substituent frequently employed in medicinal chemistry. nih.govdrughunter.com When attached to an aromatic ring, it has minimal impact on lipophilicity but can significantly influence electronic properties and binding interactions. tandfonline.com The oxygen atom is electronegative and can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic or van der Waals interactions within a protein pocket. tandfonline.comresearchgate.net The methoxy group's presence can also dictate the preferred conformation of the phenyl ring relative to the rest of the molecule, thereby influencing how the ligand fits into its binding site. researchgate.net
Design and Synthesis of Analogs for Optimized Pharmacological Action
The design of analogs of this compound is guided by SAR data. The goal is to modify the structure to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties.
A common synthetic strategy for related 2-arylpropionic acids involves a multi-step process. For example, a general synthesis could start from a substituted acetophenone. The synthesis of a series of 2-(4-substitutedmethylphenyl)propionic acids followed a pathway that could be adapted for the target compound. nih.gov
The key steps in such a synthesis often include:
Formation of the Propionic Acid Side Chain: This can be achieved through various methods, such as the Darzens condensation or by converting a precursor alcohol to a nitrile, followed by hydrolysis to the carboxylic acid. nih.gov
Introduction of Substituents: Functional groups can be introduced on the phenyl rings either at the beginning of the synthesis (using a substituted starting material) or at a later stage. For example, bromination of a methyl group on the phenyl ring can create a reactive handle (a bromomethyl group) for attaching various other moieties. nih.gov
Coupling Reactions: The final analogs are often assembled by coupling different fragments. For instance, the 2-(4-(bromomethyl)phenyl)propionic acid intermediate can be reacted with various thiols to generate a library of derivatives with diverse substituents. nih.gov
This systematic approach allows medicinal chemists to explore the chemical space around the core scaffold and identify modifications that lead to improved pharmacological action. nih.gov
Conformational Flexibility and Ligand-Target Binding Specificity
The this compound molecule possesses several rotatable single bonds, which impart significant conformational flexibility. The molecule is chiral at the C2 position of the propanoic acid chain, meaning it exists as two non-superimposable mirror images (enantiomers). nih.gov
This flexibility allows the molecule to adopt various shapes, but binding to a specific protein target requires it to assume a particular low-energy conformation, often referred to as the "bioactive conformation." The two phenyl rings and the carboxyl group can orient themselves in numerous ways relative to each other.
Stereospecificity: The chiral nature of biological targets, such as enzymes and receptors, means they often interact differently with each enantiomer. The (S)-enantiomer of most profens is typically the active inhibitor of COX enzymes, as its three-dimensional arrangement fits more precisely into the chiral binding site. researchgate.net
Binding Affinity: While flexibility allows a ligand to adapt to a binding site, there is an entropic penalty associated with "freezing" the molecule in a single conformation upon binding. Therefore, designing more rigid analogs that are pre-organized in the bioactive conformation can sometimes lead to enhanced binding affinity.
Selectivity: The ability of a flexible molecule to adopt different shapes may allow it to bind to multiple, unrelated targets, potentially leading to off-target effects. By contrast, a more conformationally constrained analog might exhibit higher specificity for the desired target, as it is less able to adapt to the binding sites of other proteins.
Therefore, understanding the interplay between conformational flexibility and the steric and electronic requirements of the target is essential for designing specific and potent therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
